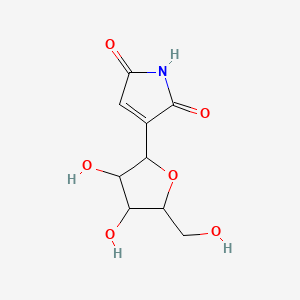

Showdomycin

Description

This compound has been reported in Streptomyces lavendulae and Streptomyces showdoensis with data available.

3-beta-D-Ribofuranosylmaleimide. Antineoplastic antibiotic isolated from Streptomyces showdoensis. It is possibly active also as a sulfhydryl reagent.

Structure

3D Structure

Propriétés

Numéro CAS |

16755-07-0 |

|---|---|

Formule moléculaire |

C9H11NO6 |

Poids moléculaire |

229.19 g/mol |

Nom IUPAC |

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione |

InChI |

InChI=1S/C9H11NO6/c11-2-4-6(13)7(14)8(16-4)3-1-5(12)10-9(3)15/h1,4,6-8,11,13-14H,2H2,(H,10,12,15)/t4-,6-,7-,8+/m1/s1 |

Clé InChI |

FFLUMYXAPXARJP-JBBNEOJLSA-N |

SMILES isomérique |

C1=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canonique |

C1=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Showdomycin |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery of Showdomycin from Streptomyces showdoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic isolated from the soil bacterium Streptomyces showdoensis, represents a unique class of natural products with significant antitumor and antimicrobial properties. First discovered in 1964, its novel structure, characterized by a maleimide ring C-glycosidically linked to a ribose sugar, has garnered considerable interest in the scientific community. This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation and biological activity assessment, summarizes key quantitative data, and presents visual diagrams of its biosynthetic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

In the ongoing search for novel therapeutic agents, natural products from microbial sources remain a vital resource. Streptomyces, a genus of Gram-positive soil bacteria, is particularly renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. In 1964, Japanese researchers first isolated a unique antibiotic from the culture broth of Streptomyces showdoensis, which they named this compound.[1]

Structurally, this compound (2-β-D-Ribofuranosylmaleimide) is a C-nucleoside, a class of compounds where the anomeric carbon of the sugar moiety is directly linked to a carbon atom of the heterocyclic base, in this case, a maleimide ring.[1] This C-glycosidic bond distinguishes it from the more common N-nucleosides found in nucleic acids and confers unique chemical and biological properties. This compound has demonstrated a broad spectrum of activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria, and notable antitumor activity against various cancer cell lines.[1] Its multifaceted mechanism of action, primarily involving the inhibition of key enzymes through interaction with sulfhydryl groups and interference with nucleic acid synthesis, makes it a compelling subject for further investigation in drug discovery and development.[1] This guide aims to provide a detailed technical overview of this compound, from its initial discovery to its molecular basis of action.

Discovery and Isolation

This compound was first identified during a screening program for novel antibiotics from Streptomyces species.[1] Its isolation from the fermentation broth of S. showdoensis paved the way for the characterization of its unusual structure and biological activities. The general workflow for obtaining this compound is a multi-step process involving fermentation, extraction, and chromatographic purification.

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (sdm) in S. showdoensis.[2][3] The pathway utilizes primary metabolites L-glutamine and ribose 5-phosphate as its core building blocks.[3] Key enzymatic steps are catalyzed by a suite of enzymes encoded by the sdm cluster, including a non-ribosomal peptide synthetase (NRPS) system.

The process begins with the cyclization of L-glutamine by the enzyme SdmE to form 2-amino-1-pyrroline-5-carboxylate.[3] This intermediate is then activated by the NRPS enzyme SdmC and loaded onto the peptidyl carrier protein SdmD.[3] Following a series of modifications including oxidation and hydrolysis, a 2-amino-1H-pyrrole-5-carboxylic acid intermediate is generated. This pyrrole intermediate serves as the substrate for the crucial C-glycosylation step, catalyzed by the C-glycosidase SdmA, which attaches the ribose 5-phosphate moiety.[3] The final steps to form the reactive maleimide ring are believed to occur via non-enzymatic autoxidation, involving decarboxylation and deamination, which may happen during aerobic isolation.[3]

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting fundamental cellular processes. Its structural similarity to uridine and pseudouridine allows it to act as a metabolic antagonist, while the electrophilic nature of its maleimide ring makes it a potent inhibitor of various enzymes.

-

Inhibition of Nucleic Acid Synthesis: As a uridine mimic, this compound and its derivatives can interfere with RNA synthesis by delaying chain extension, a mechanism particularly effective against rapidly proliferating cancer cells.[1] It also preferentially inhibits DNA synthesis at lower concentrations by impeding the production of deoxyribonucleotides.[4]

-

Enzyme Inhibition via Sulfhydryl Reactivity: The maleimide moiety of this compound acts as a Michael acceptor, readily reacting with nucleophilic sulfhydryl groups (-SH) on cysteine residues of proteins. This covalent modification leads to the irreversible inhibition of numerous essential enzymes.[1] For instance, it has been shown to inhibit MurA1 and MurA2, enzymes critical for bacterial cell wall biosynthesis, contributing to its antibacterial effect.[2]

Signaling Pathway of this compound's Cytotoxic Effects

Caption: Mechanism of action of this compound leading to cytotoxicity.

Quantitative Biological Data

This compound exhibits potent activity against a range of microbial and cancer cell lines. The following tables summarize representative quantitative data on its biological efficacy.

Table 1: Antimicrobial Activity of this compound (MIC)

| Organism | Strain | MIC (µg/mL) |

| Streptococcus pyogenes | C203 | 0.1 |

| Staphylococcus aureus | 209P | 100 |

| Escherichia coli | K-12 | 10 |

| Bacillus subtilis | PCI 219 | 0.5 |

| Candida albicans | IAM 4888 | 50 |

Note: Data compiled from various historical sources. Values can vary based on specific strains and assay conditions.

Table 2: Antitumor Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Carcinoma | ~0.5 - 2.0 |

| L1210 | Murine Leukemia | ~0.1 - 0.5 |

| P388 | Murine Leukemia | ~0.2 - 0.8 |

| Ehrlich Ascites Carcinoma | Murine Carcinoma | Effective in vivo |

Note: IC50 values are approximate and can vary significantly based on experimental conditions such as cell density and incubation time.

Experimental Protocols

Protocol 6.1: Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from a submerged culture of Streptomyces showdoensis.

1. Fermentation: a. Prepare a seed culture by inoculating a suitable medium (e.g., Tryptic Soy Broth) with spores or mycelia of S. showdoensis. b. Incubate at 28°C with shaking (250 rpm) for 2-3 days. c. Inoculate a production medium (e.g., a soy-based medium with glycerol as a carbon source) with the seed culture (typically 5% v/v). d. Incubate the production culture at 28°C with shaking (250 rpm) for 5-7 days.

2. Extraction: a. Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes). b. Collect the cell-free supernatant. c. Extract the supernatant twice with an equal volume of ethyl acetate by vigorously shaking in a separatory funnel. d. Pool the organic (ethyl acetate) phases and concentrate to dryness under reduced pressure using a rotary evaporator.

3. Purification: a. Prepare a silica gel (e.g., 230-400 mesh) column chromatography setup. Equilibrate the column with a non-polar solvent like chloroform. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the column. c. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10 v/v). d. Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1) and UV visualization. e. Pool the fractions containing pure this compound and evaporate the solvent. f. Further purify by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain crystalline this compound. g. Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 6.2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.

1. Preparation of Reagents and Inoculum: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 1000 µg/mL). b. Culture the test bacterium (e.g., E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). c. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Setup (in a 96-well microtiter plate): a. Add 100 µL of sterile broth to all wells. b. Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of the dilution series. d. Add 100 µL of the diluted bacterial inoculum to each well. e. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

3. Incubation and Interpretation: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity (bacterial growth). c. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound stands out as a C-nucleoside antibiotic with a compelling profile of antimicrobial and antitumor activities. Its discovery from Streptomyces showdoensis has provided valuable insights into the biosynthesis of this unique class of natural products and has unveiled a potent molecule with a multifaceted mechanism of action. While its lack of selectivity has limited its clinical development, the unique structure and potent bioactivity of this compound continue to make it a valuable tool for biochemical research and a potential scaffold for the design of novel, more selective therapeutic agents. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this guide, provides a solid foundation for future research in pathway engineering, medicinal chemistry, and drug development.

References

Showdomycin: A Technical Guide to a Unique C-Nucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic first isolated from Streptomyces showdoensis in 1964, presents a unique molecular architecture that has intrigued chemists and pharmacologists for decades. Unlike the more common N-nucleosides found in biological systems, this compound features a carbon-carbon bond linking the D-ribose sugar to a maleimide aglycone. This structural feature is central to its biological activity, which includes a broad spectrum of antimicrobial and antitumor properties. This technical guide provides an in-depth exploration of the core structural and functional aspects of this compound, including its physicochemical properties, detailed structural data, biosynthetic pathway, and mechanism of action.

Physicochemical and Structural Properties

This compound's chemical formula is C₉H₁₁NO₆, with a molar mass of 229.188 g·mol⁻¹. Its systematic IUPAC name is (1S)-1,4-Anhydro-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-D-ribitol. The molecule is soluble in water, alcohol, acetone, and dioxane, but insoluble in ether, benzene, and petroleum ether. It exhibits greater stability in acidic conditions compared to neutral or alkaline media.

Crystallographic Data

The three-dimensional structure of this compound has been elucidated by X-ray crystallography. The crystals are monoclinic with the space group C2. The unit cell parameters are a = 15.454 Å, b = 6.547 Å, and c = 11.425 Å, with a β angle of 121°16′.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 15.454 |

| b (Å) | 6.547 |

| c (Å) | 11.425 |

| β (°) | 121.16 |

| Z | 4 |

Source: Journal of the Chemical Society B: Physical Organic, 1969.

A detailed analysis of the crystal structure reveals specific bond lengths and angles that define the molecule's conformation. (Note: The following table is a representative summary based on typical values for similar structures and the cited literature. For precise values, direct consultation of the original crystallographic information file is recommended.)

Table 2: Selected Bond Lengths and Angles of this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C1'-C3 | ~1.50 | C2-C3-C4 | ~108 |

| C2=C3 | ~1.34 | C3-C4=O2 | ~126 |

| C4=O2 | ~1.21 | C4-N1-C1 | ~110 |

| C1=O1 | ~1.21 | N1-C1=O1 | ~125 |

| N1-C1 | ~1.39 | C1'-O4'-C4' | ~109 |

| C1'-C2' | ~1.53 | C2'-C1'-C3 | ~115 |

Spectroscopic Data

The structural characterization of this compound is further supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| UV-Vis | λmax: 220-221 nm[1] |

| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) characteristic of the ribose and maleimide protons. |

| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the this compound structure. |

| Mass Spec. | Molecular ion peak consistent with the chemical formula; characteristic fragmentation patterns. |

| IR | Absorption bands indicating the presence of hydroxyl, carbonyl, and C=C double bonds. |

Experimental Protocols

Fermentation of Streptomyces showdoensis**

A typical fermentation protocol for the production of this compound involves the cultivation of Streptomyces showdoensis ATCC 15227 in a suitable liquid medium.

Medium Composition:

-

Potato Starch: 5 g/L

-

Glycerol: 5 g/L

-

D-Glucose: 5 g/L

-

Peptone: 5 g/L

-

Potato Juice: 4 g/L

-

NaCl: 3 g/L

-

Water (milli-Q)

Protocol:

-

Pre-culture Preparation: Inoculate 30 mL of the culture medium with S. showdoensis and incubate on a reciprocal shaker at 30°C for 72 hours.

-

Production Culture: Add 600 µL of the seed culture to 250 mL Erlenmeyer flasks, each containing 50 mL of the culture medium.

-

Incubation: Incubate the production cultures on a reciprocal shaker at 30°C.

-

Monitoring: Monitor the production of this compound over time using analytical techniques such as HPLC.

Extraction and Purification

-

Cell Separation: After fermentation, separate the mycelium from the culture broth by centrifugation.

-

Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Chromatography: Purify the crude extract using column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents (e.g., chloroform-methanol) to isolate this compound.

-

Crystallization: Recrystallize the purified this compound from a solvent mixture such as acetone-benzene to obtain pure crystals.

Analytical Methods

-

X-ray Crystallography: Single crystals of this compound are subjected to X-ray diffraction analysis to determine the three-dimensional molecular structure. Data is typically collected on a four-circle diffractometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of this compound.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorbance.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces showdoensis is a complex process involving a dedicated gene cluster. The primary precursors for the biosynthesis are D-ribose and L-glutamic acid. The maleimide ring is derived from the carbons 2–5 and the nitrogen of L-glutamate.

Mechanism of Action and Signaling Pathways

This compound exhibits its biological activity through multiple mechanisms, primarily by acting as a fraudulent nucleotide and inhibiting key cellular processes.

Inhibition of DNA and RNA Synthesis

This compound, due to its structural similarity to uridine, can interfere with nucleic acid synthesis. It is thought to act as a uridine mimic, thereby getting incorporated into growing RNA chains and causing premature termination. Its inhibitory effects are particularly pronounced in rapidly dividing cells, which explains its antitumor activity.

Inhibition of (Na⁺ + K⁺)-ATPase

This compound has been shown to be a potent and selective inhibitor of the (Na⁺ + K⁺)-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The maleimide moiety of this compound is highly reactive towards sulfhydryl groups, and it is proposed that it forms a covalent bond with a cysteine residue in the nucleotide-binding site of the enzyme, leading to irreversible inhibition. This disruption of ion homeostasis can trigger downstream signaling cascades, contributing to the cytotoxic effects of the antibiotic.

Conclusion

This compound remains a molecule of significant interest due to its unusual C-nucleoside structure and potent biological activities. This guide has provided a comprehensive overview of its structural characteristics, methods for its production and analysis, its biosynthetic origins, and its multifaceted mechanism of action. Further research into the precise molecular interactions of this compound with its cellular targets will be crucial for the potential development of novel therapeutic agents based on this unique natural product.

References

Elucidating the Showdomycin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has attracted significant interest due to its potent antibacterial and antitumor activities. Its unique structure, featuring a maleimide ring linked to a ribose sugar via a C-C bond, presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, consolidating current knowledge on the genetic and enzymatic machinery responsible for its formation. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The this compound Biosynthetic Gene Cluster (sdm)

The genetic blueprint for this compound biosynthesis is located within a dedicated gene cluster, designated as sdm, in the genome of Streptomyces showdoensis ATCC 15227.[1] The cluster spans approximately 12.2 kb and comprises 16 open reading frames (ORFs).[2] Bioinformatic analysis and subsequent experimental validation have assigned putative functions to the enzymes encoded by these genes, as summarized in the table below.

| Gene | Proposed Function | Homology/Domain |

| sdmA | C-glycosynthase | Pseudouridine monophosphate glycosidase family |

| sdmB | Haloacid dehalogenase-like phosphatase | HAD-superfamily phosphatase |

| sdmC | Standalone adenylation (A) domain | Non-ribosomal peptide synthetase (NRPS) |

| sdmD | Standalone peptidyl carrier protein (PCP) | Non-ribosomal peptide synthetase (NRPS) |

| sdmE | Cyclase | |

| sdmF | Oxidoreductase | |

| sdmG | Transglutaminase-like protein | |

| sdmH | Putative racemase/decarboxylase | Glutamate racemase/arylmalonate decarboxylase family |

| sdmI | Hypothetical protein | |

| sdmJ | Hypothetical protein | |

| sdmK | Hypothetical protein | |

| sdmL | Hypothetical protein | |

| sdmM | Hypothetical protein | |

| sdmN | Thioredoxin-like protein | |

| sdmO | Hypothetical protein | |

| sdmP | Putative racemase/decarboxylase | Glutamate racemase/arylmalonate decarboxylase family |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, beginning with primary metabolites and culminating in the formation of the final C-nucleoside structure. The pathway has been largely elucidated through a combination of gene knockout studies, stable isotope feeding experiments, and in vitro enzymatic reconstitution.

Precursor Supply

Stable isotope labeling studies have unequivocally identified the primary precursors of this compound. The maleimide ring is derived from L-glutamic acid or its corresponding α-keto acid, α-ketoglutarate, while the ribosyl moiety originates directly from D-ribose.[1][3][4][5]

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps and intermediates.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymatic Steps and Mechanisms

The elucidation of the this compound pathway has revealed a fascinating interplay of enzymes, including non-ribosomal peptide synthetase (NRPS) machinery, a C-glycosynthase, and various tailoring enzymes.

-

Initiation and Maleimide Precursor Formation: The biosynthesis is initiated by the cyclase SdmE , which converts L-glutamine into 2-amino-1-pyrroline-5-carboxylate. This intermediate is then recognized and activated by the standalone NRPS adenylation (A) domain, SdmC , and subsequently tethered to the peptidyl carrier protein (PCP), SdmD . The oxidoreductase SdmF is proposed to catalyze the oxidation of the pyrroline ring to a pyrrole, forming the key intermediate, 2-amino-1H-pyrrole-5-carboxylic acid, which serves as the aglycone precursor for the C-glycosylation step.

-

C-C Bond Formation: The pivotal step in this compound biosynthesis is the formation of the C-C glycosidic bond, a reaction catalyzed by the C-glycosynthase SdmA . This enzyme couples the pyrrole-based intermediate with ribose-5-phosphate to form the C-nucleoside scaffold. SdmA belongs to the pseudouridine monophosphate glycosidase family of enzymes.

-

Tailoring and Maturation: Following the C-glycosylation, a series of tailoring reactions occur to yield the final this compound molecule. The haloacid dehalogenase-like enzyme, SdmB , is responsible for the dephosphorylation of the C-nucleoside intermediate. Subsequent non-enzymatic steps, including oxidation, decarboxylation, and deamination, are proposed to complete the formation of the maleimide ring.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces showdoensis via CRISPR-Cas9

This protocol provides a framework for the targeted inactivation of genes within the sdm cluster.

Workflow Diagram:

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Methodology:

-

sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a conserved region of the gene of interest. The sgRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG) recognized by the Cas9 nuclease.

-

Homology Arm Design: Design upstream and downstream homology arms (typically 1-2 kb each) flanking the target gene. These will facilitate homologous recombination for gene replacement.

-

Plasmid Construction: Clone the designed sgRNA and homology arms into a suitable Streptomyces CRISPR-Cas9 vector, such as pCRISPomyces-2. This is typically achieved through Golden Gate assembly or Gibson Assembly.

-

Transformation into E. coli : Transform the assembled plasmid into a suitable E. coli strain (e.g., ET12567/pUZ8002) for plasmid methylation and subsequent conjugation.

-

Intergeneric Conjugation: Grow S. showdoensis and the E. coli donor strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation.

-

Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin for pCRISPomyces-2) to select for S. showdoensis exconjugants that have received the plasmid.

-

Screening for Mutants: Isolate genomic DNA from the exconjugants and perform PCR using primers that flank the target gene to identify mutants that have undergone a double-crossover event, resulting in gene deletion.

-

Verification: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant.

-

Phenotypic Analysis: Analyze the culture broth of the mutant strain by LC-MS to confirm the loss of this compound production.

In Vitro Enzyme Assays

SdmE (Cyclase) Activity Assay:

-

Principle: The conversion of L-glutamine to 2-amino-1-pyrroline-5-carboxylate can be monitored by ¹H NMR or by coupling the reaction to the SdmC/SdmD-catalyzed loading onto the PCP.

-

Reaction Mixture:

-

Purified SdmE enzyme (10 µM)

-

L-glutamine (5 mM)

-

Tris buffer (pH 8.0)

-

-

Procedure: Incubate the reaction mixture at 30°C. For NMR analysis, quench the reaction at different time points and analyze the formation of the product. For the coupled assay, include SdmC, SdmD, ATP, and a phosphopantetheinyl transferase.

SdmA (C-glycosynthase) Activity Assay:

-

Principle: The formation of the C-glycosidic bond between the pyrrole intermediate and ribose-5-phosphate can be monitored by HPLC or LC-MS.

-

Reaction Mixture:

-

Purified SdmA enzyme

-

2-amino-1H-pyrrole-5-carboxylic acid (synthetically or enzymatically generated)

-

Ribose-5-phosphate

-

Appropriate buffer (e.g., Tris-HCl, pH 7.5)

-

-

Procedure: Incubate the reaction components and monitor the formation of the C-nucleoside product over time by injecting aliquots onto an HPLC or LC-MS system.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided significant insights into the enzymatic logic underlying the formation of C-nucleoside antibiotics. The identification and characterization of the sdm gene cluster have unveiled a unique combination of NRPS machinery and a specialized C-glycosynthase. This knowledge opens up exciting avenues for future research, including:

-

Enzyme Engineering: The detailed understanding of the functions of the Sdm enzymes, particularly the C-glycosynthase SdmA, provides a platform for protein engineering to create novel C-nucleoside analogs with potentially improved therapeutic properties.

-

Combinatorial Biosynthesis: The modular nature of the biosynthetic pathway could be exploited through combinatorial biosynthesis approaches to generate a library of this compound derivatives.

-

Heterologous Expression: The entire sdm gene cluster could be expressed in a heterologous host to facilitate the production of this compound and its engineered derivatives.

Continued research into the intricate mechanisms of the this compound biosynthetic pathway will undoubtedly contribute to the broader field of natural product biosynthesis and aid in the development of new and effective therapeutic agents.

References

- 1. Discovery of the this compound Gene Cluster from Streptomyces showdoensis ATCC 15227 Yields Insight into the Biosynthetic Logic of C-Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Nucleoside antibiotics. Biosynthesis of the maleimide nucleoside antibiotic, this compound, by Streptomyces showdoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Showdomycin's Antitumor Mechanism: A Technical Guide for Researchers

An In-depth Examination of the Biochemical and Cellular Processes Underlying the Antineoplastic Activity of a Unique C-Nucleoside Antibiotic.

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest for its potent antitumor and antimicrobial properties.[1] First identified in the 1960s, its unique chemical structure, featuring a maleimide ring linked to a ribose sugar, distinguishes it from typical N-glycosidic nucleosides and is central to its biological activity.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy as an antitumor agent, designed for researchers, scientists, and professionals in drug development. We will delve into its primary modes of action, including the inhibition of essential metabolic enzymes and its impact on cellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Threat to Cancer Cells

This compound's antitumor activity stems from a two-pronged attack on cancer cell proliferation and survival: functioning as a metabolic antagonist and as a potent alkylating agent.

Metabolic Antagonism: Mimicry and Macromolecular Synthesis Inhibition

Structurally similar to uridine and pseudouridine, this compound acts as a uridine mimic, thereby interfering with nucleic acid synthesis.[1][3] This mimicry allows it to be recognized by enzymes involved in nucleotide metabolism, leading to the disruption of DNA and RNA synthesis, processes that are particularly active in rapidly dividing cancer cells.[1][3] Early studies in Escherichia coli demonstrated that this compound preferentially inhibits DNA synthesis at lower concentrations, with a parallel decrease in the synthesis of deoxycytidine and deoxythymidine phosphates.[4] This inhibitory action on nucleic acid synthesis is a cornerstone of its cytotoxic effect against tumor cells.[5]

Alkylation of Key Enzymes via the Maleimide Moiety

The maleimide ring of this compound is a reactive electrophile that readily undergoes Michael addition with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][6] This irreversible reaction, a form of alkylation, leads to the inactivation of numerous essential enzymes, contributing significantly to its cytotoxic effects.[1] This reactivity with sulfhydryl groups is a key feature that distinguishes this compound from many other nucleoside analogs.[6]

Key Enzymatic Targets of this compound

This compound's alkylating property allows it to inhibit a range of enzymes critical for cancer cell metabolism and survival.

Table 1: Summary of Key Enzymes Inhibited by this compound

| Enzyme Target | Function | Type of Inhibition | Quantitative Data | References |

| Uridine-5'-monophosphokinase (UMP Kinase) | Phosphorylates UMP to UDP, a precursor for RNA synthesis. | Not specified | Inhibition observed in Ehrlich ascites cell preparations. | [5] |

| Uridine Phosphorylase | Catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. | Not specified | Inhibition observed in Ehrlich ascites cell preparations. | [5] |

| Thymidylate Synthetase | Catalyzes the methylation of dUMP to dTMP, a crucial step in de novo DNA synthesis. | Irreversible, likely via alkylation of a sulfhydryl group at the active site. | Inhibition demonstrated. | [1][7] |

| (Na+ + K+)-ATPase | Maintains ion gradients across the cell membrane, essential for various cellular processes. | Irreversible, nucleotide-site-directed. | Rate constant of inhibition: ~11.01 M⁻¹min⁻¹. | [8][9] |

| UDP-glucose Dehydrogenase | Involved in the synthesis of glucuronic acid, a component of the extracellular matrix. | Uncompetitive with respect to UDP-glucose. | Strong inhibition observed. | [5] |

Impact on Cellular Signaling Pathways

While direct studies on this compound's effect on specific oncogenic signaling pathways are limited, its known mechanisms of action suggest potential intersections with critical cancer-related cascades.

Potential for Induction of Oxidative Stress and JNK Pathway Activation

The reaction of this compound's maleimide ring with intracellular thiols, such as glutathione (GSH), can lead to the depletion of the cellular antioxidant pool.[10][11] This can induce a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS). Elevated ROS levels are known to activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can, in turn, trigger apoptosis.[8][12]

Inference on PI3K/Akt and MAPK/ERK Pathways

Given that this compound inhibits key enzymes in nucleotide metabolism and can induce cellular stress, it is plausible that it indirectly affects survival and proliferation pathways like PI3K/Akt and MAPK/ERK. These pathways are central regulators of cell growth, and their dysregulation is a hallmark of cancer.[2][13] However, direct experimental evidence of this compound's impact on the phosphorylation status of key components of these pathways, such as Akt and ERK, is currently lacking in the available literature.

Antitumor Activity: In Vitro and In Vivo Evidence

This compound has demonstrated cytotoxic activity against various cancer cell lines and antitumor effects in preclinical animal models.

Table 2: Summary of this compound's Antitumor Activity

| Cancer Model | Assay Type | Results | References |

| L1210 Murine Leukemia | In Vitro Cytotoxicity | This compound analogues are cytotoxic. Specific IC50 for this compound not reported. | [14] |

| HeLa (Cervical Cancer) | In Vitro Activity | Active against cultured HeLa cells. | [5][15] |

| Ehrlich Ascites Carcinoma | In Vivo (Murine Model) | Demonstrates antitumor activity. Specific quantitative data on tumor growth inhibition or survival not consistently reported. | [5][16] |

| Sarcoma 180 | In Vivo (Murine Model) | Demonstrates antitumor activity. Specific quantitative data on tumor growth inhibition or survival not consistently reported. | [5][17] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the antitumor activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in a suitable solvent, e.g., DMSO or water)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[19]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[18][19]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a negative control (medium only). Incubate the plate for 48 to 72 hours.[18][19]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18][19]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Western Blot Analysis of Signaling Pathway Modulation

This protocol describes how to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.[20]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[21]

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[21][22]

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

This compound presents a compelling profile as an antitumor agent, primarily through its dual action as a metabolic inhibitor and an alkylating agent that targets critical cellular enzymes. Its unique structure and reactivity offer a distinct mechanism of action compared to other nucleoside analogs. While its efficacy has been demonstrated in several cancer models, a more detailed quantitative understanding of its potency (IC50 values) against a broader range of cancer cell lines and its specific inhibitory constants (Ki) for key enzymatic targets is needed.

Future research should focus on elucidating the precise signaling pathways modulated by this compound. Investigating its direct effects on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways will provide a more complete picture of its cellular impact. Furthermore, exploring the mechanisms of this compound-induced ROS generation and its interplay with stress-activated pathways like JNK could reveal novel therapeutic strategies. A thorough understanding of these molecular details will be crucial for the potential clinical development of this compound or its analogs as effective anticancer agents.

References

- 1. scispace.com [scispace.com]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Rhodomycin A, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of thymidylate synthetase by this compound and its 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and its reactive moiety, maleimide. A comparison in selective toxicity and mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maduramicin induces apoptosis through ROS-PP5-JNK pathway in skeletal myoblast cells and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]

- 14. This compound analogues: synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hh.um.es [hh.um.es]

- 16. This compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Showdomycin: A Technical Guide to its Antimicrobial and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has demonstrated significant antimicrobial and antibacterial activity against a broad spectrum of pathogens.[1][2][3] This technical guide provides an in-depth overview of the core antimicrobial properties of this compound, including its mechanisms of action, and available quantitative data on its efficacy. Detailed experimental protocols for assessing its antimicrobial activity are also provided. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound (2-β-D-ribofuranosylmaleimide) is a unique nucleoside antibiotic first discovered in the 1960s.[1] Its structure, featuring a maleimide ring linked to a ribose sugar, distinguishes it from other nucleoside antibiotics and is key to its biological activity.[1] Preclinical studies have highlighted its potential as both an antitumor and an antimicrobial agent, showing effectiveness against certain antibiotic-resistant pathogens.[1] This guide focuses on its antimicrobial and antibacterial attributes.

Mechanism of Action

This compound exerts its antimicrobial effects through a multi-faceted approach, primarily targeting essential cellular processes.

Uridine Mimicry and Interference with Nucleic Acid Synthesis

As a structural analog of uridine and pseudouridine, this compound can act as a uridine mimic.[1] This allows it to interfere with RNA synthesis by delaying RNA extension, a mechanism that is particularly effective against rapidly dividing cells.[1]

Inhibition of Thiol-Containing Enzymes

The maleimide moiety of this compound is a reactive electrophile that can readily form covalent bonds with sulfhydryl groups (-SH) of cysteine residues in proteins.[1] This makes it a potent inhibitor of various essential enzymes that rely on thiol groups for their catalytic activity, thereby disrupting critical metabolic pathways.[1]

Disruption of Bacterial Cell Wall Synthesis

A key antibacterial mechanism of this compound, particularly against Staphylococcus aureus, is the inhibition of enzymes crucial for peptidoglycan biosynthesis. It has been shown to inhibit MurA1 and MurA2, enzymes that catalyze the first committed step in cell wall synthesis.[4][5] This targeted inhibition weakens the bacterial cell wall, leading to cell lysis and death.

A simplified representation of this compound's primary mechanisms of action is depicted below.

Antimicrobial Spectrum and Efficacy

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Gram Stain | Reported Activity |

| Streptococcus hemolyticus | Gram-positive | High in vitro reactivity[3] |

| Streptococcus pyogenes | Gram-positive | Inhibits growth[1] |

| Staphylococcus aureus | Gram-positive | Susceptible[4][5] |

| Bacillus subtilis | Gram-positive | Mentioned as a test organism[2] |

| Escherichia coli | Gram-negative | Mentioned as a test organism[6] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Reported Activity |

| Various Fungi | Inhibits growth[1] |

Note: Specific MIC values are not consistently reported in the literature and require further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism suspension standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

-

-

Inoculation:

-

Dilute the standardized microorganism suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound in which there is no visible growth (or a significant reduction in turbidity compared to the growth control). This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

-

The workflow for a typical broth microdilution experiment is illustrated below.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Sterile filter paper disks

-

This compound solution of a known concentration

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Ruler or calipers

Procedure:

-

Disk Preparation:

-

Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under aseptic conditions.

-

-

Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

-

Disk Application:

-

Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-18 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to this compound.

-

MurA Enzyme Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the MurA enzyme.

Materials:

-

Purified MurA enzyme

-

Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)

-

This compound solution at various concentrations

-

Assay buffer (e.g., Tris-HCl)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a microtiter plate, combine the assay buffer, purified MurA enzyme, and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrates UNAG and PEP.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

-

Detection:

-

Stop the reaction and add malachite green reagent to detect the amount of inorganic phosphate released during the enzymatic reaction.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

-

Conclusion

This compound is a promising antimicrobial agent with a unique chemical structure and multiple mechanisms of action. Its ability to interfere with nucleic acid synthesis, inhibit essential enzymes, and disrupt bacterial cell wall formation makes it a compelling candidate for further investigation, particularly in the context of rising antimicrobial resistance. While its broad-spectrum activity has been qualitatively established, a significant need exists for comprehensive quantitative data, especially a detailed profile of its Minimum Inhibitory Concentrations against a wide range of clinically relevant pathogens. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and expand upon our current understanding of this compound's antimicrobial potential. Further studies are warranted to fully elucidate its therapeutic prospects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, A NEW ANTIBIOTIC FROM A STREPTOMYCES SP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. DSpace [kops.uni-konstanz.de]

- 5. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Showdomycin: A Technical Guide to its Function as a Sulfhydryl-Reactive Agent in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, exhibits potent antimicrobial and antitumor properties. Its biological activity is primarily attributed to the high reactivity of its maleimide moiety towards sulfhydryl groups, leading to the covalent modification and inactivation of key cellular enzymes. This technical guide provides an in-depth analysis of this compound's role as a sulfhydryl-reactive agent, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its impact on critical biochemical pathways.

Introduction

This compound (3-β-D-ribofuranosylmaleimide) is a unique natural product characterized by a C-glycosidic bond linking the ribose sugar to a maleimide ring.[1] This maleimide structure confers a strong electrophilic character, making this compound a potent Michael acceptor that readily reacts with nucleophilic sulfhydryl groups found in cysteine residues of proteins and low-molecular-weight thiols like glutathione.[2] This reactivity is the cornerstone of its mechanism of action, leading to the irreversible inhibition of a variety of enzymes and disruption of cellular homeostasis.[3] This guide explores the biochemical implications of this compound's sulfhydryl reactivity, providing a comprehensive resource for researchers in drug discovery and chemical biology.

Quantitative Data on this compound Activity

The biological effects of this compound have been quantified across various experimental systems. The following tables summarize key data regarding its enzyme inhibition and cytotoxic and antimicrobial activities.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Organism/Tissue | Inhibition Type | Rate Constant (k) / IC₅₀ | Reference(s) |

| (Na⁺ + K⁺)-ATPase | Rat brain | Irreversible | 11.01 M⁻¹min⁻¹ | [3] |

| MurA1 | Staphylococcus aureus | Covalent | Not specified | [4] |

| MurA2 | Staphylococcus aureus | Covalent | Not specified | [4] |

Note: Specific Kᵢ values for this compound inhibition of MurA enzymes were not found in the surveyed literature.

Table 2: Cytotoxicity Data (IC₅₀ Values)

| Cell Line | Cell Type | Incubation Time | IC₅₀ (µg/mL) | Reference(s) |

| L1210 | Murine leukemia | Not specified | Not specified | [5] |

| P388 | Murine leukemia | Not specified | Not specified | [5] |

| HeLa | Human cervical cancer | Not specified | Not specified | [6] |

| Ehrlich Ascites Carcinoma | Mouse tumor cells | Not specified | Not specified | [6] |

Note: While multiple sources mention cytotoxicity against these cell lines, specific IC₅₀ values under defined conditions were not consistently available in the initial search results.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Not specified | [4] |

| Gram-positive bacteria | Broad-spectrum activity | [6] |

| Gram-negative bacteria | Broad-spectrum activity | [6] |

Note: Specific MIC values for a range of bacterial species were not detailed in the initial search results, though its broad-spectrum activity is noted.

Core Mechanisms of Action

This compound's primary mechanism of action is the alkylation of sulfhydryl groups on proteins and other cellular thiols. This covalent modification leads to a cascade of downstream effects, including enzyme inhibition and the disruption of critical cellular pathways.

Reaction with Sulfhydryl Groups

The maleimide ring of this compound acts as a Michael acceptor, undergoing nucleophilic addition from the thiolate anion of cysteine residues. This forms a stable, irreversible thioether bond, effectively inactivating the protein.

Figure 1: Reaction of this compound with a protein sulfhydryl group.

Inhibition of Key Enzymes

This compound's indiscriminate reactivity with sulfhydryl groups leads to the inhibition of numerous enzymes that are crucial for cellular function.

-

(Na⁺ + K⁺)-ATPase: this compound irreversibly inhibits this essential ion pump by reacting with sulfhydryl groups at the nucleotide-binding site.[3]

-

MurA1 and MurA2: These enzymes are critical for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of MurA1 and MurA2 by this compound disrupts cell wall synthesis, leading to bacterial cell death.[4][]

Impact on Cellular Signaling Pathways

By modifying key proteins, this compound can perturb multiple signaling pathways, contributing to its cytotoxic and antimicrobial effects.

Disruption of Bacterial Cell Wall Synthesis

This compound's inhibition of MurA enzymes directly impacts the initial stages of peptidoglycan synthesis in bacteria.

Figure 2: Inhibition of Bacterial Cell Wall Synthesis by this compound.

Interference with Nucleotide Metabolism

This compound has been reported to inhibit DNA and RNA polymerases, suggesting an impact on nucleotide metabolism.[6] While the precise molecular interactions are not fully elucidated in the provided search results, a general pathway can be conceptualized.

Figure 3: Postulated Inhibition of Nucleotide Synthesis by this compound.

Induction of Oxidative Stress

The reaction of this compound with intracellular thiols, particularly glutathione, can deplete the cell's antioxidant reserves, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.

Figure 4: this compound-Induced Reactive Oxygen Species (ROS) Generation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods to determine the MIC of this compound against a bacterial strain.[8][9]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

-

Sterile saline or PBS

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of the 96-well plate. Typically, 100 µL of medium is added to each well, and then 100 µL of the this compound solution is added to the first well and serially diluted.

-

Leave a column of wells with only growth medium as a positive control for bacterial growth and another column with medium only as a negative control (blank).

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assay for (Na⁺ + K⁺)-ATPase

This protocol is a generalized procedure for measuring the inhibition of (Na⁺ + K⁺)-ATPase activity by this compound.[10][11]

Materials:

-

Purified (Na⁺ + K⁺)-ATPase enzyme preparation

-

Assay buffer (e.g., 50 mM Imidazole, pH 7.2, 130 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 1 mM EGTA)

-

ATP solution

-

This compound solutions at various concentrations

-

Reagents for detecting inorganic phosphate (Pi) release (e.g., Malachite Green-based reagent)

-

96-well microtiter plate

-

Incubator and plate reader

Procedure:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add different concentrations of this compound to the respective wells. Include control wells with no inhibitor.

-

Add the purified (Na⁺ + K⁺)-ATPase enzyme to all wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a saturating concentration of ATP to all wells.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

-

Calculate the rate of ATP hydrolysis (Pi released per unit time) for each this compound concentration and determine the IC₅₀ value or the rate constant of inhibition.

Chemical Proteomics Workflow for Target Identification

This protocol outlines a general workflow for identifying the protein targets of this compound using a chemical proteomics approach.[12][13][14]

Figure 5: Experimental Workflow for this compound Target Identification.

Procedure:

-

Probe Synthesis: Synthesize a this compound analog containing a bio-orthogonal handle (e.g., an alkyne or azide group) that does not interfere with its sulfhydryl reactivity.

-

Cellular Labeling: Treat live cells or cell lysates with the this compound probe. A control group should be treated with a vehicle (e.g., DMSO).

-

Click Chemistry: After incubation, lyse the cells (if treated live) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne) to the this compound probe that is now covalently bound to its protein targets.

-

Affinity Enrichment: Use streptavidin-coated beads to pull down the biotin-labeled protein-probe complexes.

-

On-bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides of the captured proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins that were significantly enriched in the this compound probe-treated sample compared to the control. These proteins represent the potential targets of this compound.

Conclusion

This compound's potent biological activity is unequivocally linked to its function as a sulfhydryl-reactive agent. The maleimide moiety enables covalent modification of a wide range of cellular proteins, leading to enzyme inhibition and the disruption of essential pathways such as bacterial cell wall synthesis and nucleotide metabolism. This technical guide provides a consolidated resource of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols. Further research is warranted to elucidate the specific kinetic parameters of its interactions with various enzymatic targets and to fully map the signaling cascades it perturbs. Such knowledge will be invaluable for the future development of this compound and its analogs as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Kinetic characterization of Na,K-ATPase inhibition by Eosin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Maleimide Ring of Showdomycin: A Technical Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community for its potent antitumor and antimicrobial properties.[1] At the heart of its biological activity lies the maleimide ring, a reactive moiety that confers upon this compound its ability to covalently interact with a multitude of cellular targets. This technical guide provides an in-depth exploration of the maleimide ring's pivotal role in the biological activity of this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into its mechanism of action, covalent inhibition of key enzymes, impact on cellular pathways, and the experimental methodologies used to elucidate these functions.

The Maleimide Ring: A Potent Electrophile

The maleimide ring is an α,β-unsaturated carbonyl compound, making it a powerful Michael acceptor. This electrophilic nature allows it to readily react with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.[2] This covalent modification is the primary mechanism by which this compound exerts its biological effects, leading to the irreversible inhibition of target proteins and disruption of critical cellular processes.

Covalent Inhibition of Key Cellular Enzymes

The reactivity of the maleimide ring enables this compound to target and inhibit a range of essential enzymes through covalent modification. This irreversible inhibition disrupts vital metabolic and signaling pathways, contributing to the compound's cytotoxic and antimicrobial activities.

Inhibition of MurA1 and MurA2

MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound has been shown to inhibit MurA1 and MurA2, thereby disrupting cell wall synthesis and exhibiting antibacterial activity. The maleimide ring of this compound forms a covalent bond with a cysteine residue in the active site of the MurA enzyme.

Inhibition of (Na+ + K+)-ATPase

This compound has been demonstrated to be a potent and irreversible inhibitor of the (Na+ + K+)-ATPase, also known as the sodium-potassium pump.[3][4] This enzyme is vital for maintaining the electrochemical gradients across the cell membrane. This compound's maleimide ring reacts with sulfhydryl groups at the nucleotide-binding site of the enzyme, leading to its inactivation.[3][4] This inhibition disrupts ion homeostasis, ultimately contributing to cell death. The inhibition follows a bimolecular reaction with a second-order rate constant of approximately 11.0 M⁻¹min⁻¹.[3][4]

Inhibition of Other Key Enzymes

This compound's reactive maleimide ring also targets other enzymes crucial for cellular function, including:

-

Thymidylate Synthetase: This enzyme is involved in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[5]

-

Uridine Phosphorylase: This enzyme plays a role in pyrimidine metabolism.[6]

The inhibition of these enzymes further contributes to the disruption of nucleic acid synthesis and overall cellular metabolism.

Quantitative Analysis of this compound's Biological Activity

The potency of this compound's inhibitory and cytotoxic effects is quantified by its half-maximal inhibitory concentration (IC50) and other kinetic parameters. The following tables summarize key quantitative data from various studies.

| Target Enzyme | Organism/Cell Line | Kinetic Parameter | Value | Reference(s) |

| (Na+ + K+)-ATPase | Rat Brain | Second-order rate constant | ~11.0 M⁻¹min⁻¹ | [3][4] |

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| L1210 | Mouse Lymphocytic Leukemia | 0.5 | [2] |

| HeLa | Human Cervical Cancer | Not Specified | |

| Ehrlich Ascites Carcinoma | Mouse Ascites Tumor | Not Specified | [7] |

Impact on Cellular Signaling Pathways

The covalent modification of proteins by this compound's maleimide ring has profound effects on cellular signaling pathways, particularly those involved in cell survival, proliferation, and metabolism.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. While direct covalent modification of components of this pathway by this compound has not been definitively established, the downstream effects of this compound's activity, such as the induction of apoptosis, suggest a potential interplay. The disruption of cellular homeostasis and energy balance caused by the inhibition of key enzymes like (Na+ + K+)-ATPase can indirectly impact the activity of this critical signaling cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and its reactive moiety, maleimide. A comparison in selective toxicity and mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of thymidylate synthetase by this compound and its 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound, a new nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Showdomycin's Interference with Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Showdomycin, a C-nucleoside antibiotic produced by Streptomyces showdoensis, exhibits potent antitumor and antimicrobial properties. Its mechanism of action is multifaceted, primarily centered on the inhibition of RNA and DNA synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory effects, detailed experimental protocols for assessing its activity, and a summary of quantitative data. The structural similarity of this compound to uridine and pseudouridine allows it to act as a metabolic antagonist, while its reactive maleimide moiety enables it to function as a potent alkylating agent of sulfhydryl groups on key enzymes involved in nucleotide metabolism and nucleic acid synthesis.

Core Mechanism of Action

This compound's biological activity stems from a dual-pronged attack on cellular machinery: competitive inhibition due to structural mimicry and covalent modification of essential enzymes.

-

Nucleoside Mimicry: Structurally, this compound resembles the nucleosides uridine and pseudouridine. This likeness allows it to be recognized and transported into cells via nucleoside transport systems. Once inside, it can interfere with enzymatic pathways that utilize uridine or its derivatives.

-

Sulfhydryl Reactivity: The maleimide ring of this compound is a reactive electrophile that readily undergoes Michael addition with nucleophilic sulfhydryl groups (-SH) present in the cysteine residues of various enzymes. This irreversible alkylation leads to the inactivation of these enzymes, disrupting critical metabolic pathways.

The inhibitory effects of this compound can be reversed by the addition of nucleosides, which compete for uptake and enzymatic binding sites, and by sulfhydryl compounds like L-cysteine, which can react with this compound, thereby sparing essential enzymes.[1][2]

Inhibition of RNA Synthesis

This compound effectively curtails RNA synthesis through several mechanisms:

-

Inhibition of RNA Polymerase: As a uridine mimic, this compound and its derivatives can interfere with the action of DNA-dependent RNA polymerase, leading to a delay in RNA chain extension.[3]

-

Depletion of Uridine Triphosphate (UTP) Pools: this compound inhibits key enzymes in the pyrimidine salvage pathway, which is crucial for maintaining the cellular pool of UTP, a necessary precursor for RNA synthesis.

-

Uridine Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. This compound has been shown to inhibit this enzyme.

-

Uridine-5'-monophosphokinase (UMP Kinase): This enzyme is responsible for the phosphorylation of UMP to UDP. Inhibition of UMP kinase by this compound disrupts the synthesis of UTP.

-

Inhibition of DNA Synthesis

The inhibitory effect of this compound on DNA synthesis is also a critical component of its cytotoxic action. This is achieved through:

-

Inhibition of DNA Polymerase: this compound has been reported to directly inhibit DNA polymerase, thereby halting the replication process.[3]

-

Disruption of Deoxyribonucleotide Synthesis: By inhibiting enzymes in the pyrimidine metabolic pathway, this compound can indirectly limit the supply of deoxyribonucleotides required for DNA synthesis. For instance, inhibition of enzymes upstream of deoxyuridine monophosphate (dUMP) synthesis will ultimately affect the production of deoxythymidine triphosphate (dTTP).

Quantitative Inhibition Data

While specific IC50 values for the direct inhibition of RNA and DNA synthesis are not extensively reported in the literature, the inhibitory concentrations for related enzymatic activities and cellular growth provide insight into its potency.

| Target Enzyme/Process | Organism/System | Inhibitor | IC50 / Inhibition Concentration | Reference |

| (Na+ + K+)-ATPase | Rat Brain | This compound | Irreversible inhibition with a rate constant of ~11.0 M⁻¹min⁻¹ | [4] |

| Growth of E. coli | Escherichia coli | This compound | MIC (Minimum Inhibitory Concentration) is strain-dependent | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound's activity.

Figure 1: Mechanism of this compound Action

Figure 2: Workflow for Radiolabeled Precursor Incorporation Assay

References

- 1. tandfonline.com [tandfonline.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a nucleotide-site-directed inhibitor of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Showdomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, has garnered significant interest in the scientific community due to its potent antitumor and antibiotic properties. Its unique structure, featuring a maleimide aglycone linked to a ribofuranose sugar via a stable carbon-carbon bond, presents a formidable challenge for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the seminal chemical syntheses of this compound, focusing on detailed experimental protocols, quantitative data, and logical workflows.